molecular formula C18H21NO2 B11842771 1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline CAS No. 918665-59-5

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

Cat. No.: B11842771
CAS No.: 918665-59-5
M. Wt: 283.4 g/mol
InChI Key: AFJPEQQTYICIGA-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline is a benzylisoquinoline alkaloid. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions. It is a significant molecule in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline via cyclization . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.

    Biology: The compound is studied for its role in various biological pathways and its potential as a biochemical probe.

    Medicine: It has shown promise in the development of drugs for treating neurodegenerative diseases, cancer, and infectious diseases.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural activity .

Comparison with Similar Compounds

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

CAS No.

918665-59-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,17-18H,8-10H2,1-2H3

InChI Key

AFJPEQQTYICIGA-UHFFFAOYSA-N

Canonical SMILES

COC1C=C2CCN=C(C2=CC1OC)CC3=CC=CC=C3

Origin of Product

United States

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